molecular formula C11H14N2O4S B5133267 methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate

methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate

Cat. No.: B5133267
M. Wt: 270.31 g/mol
InChI Key: HNGSIZDGZXVKMF-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate is a complex organic compound with a unique structure that includes a thienyl group, an aminocarbonyl group, and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 4,5-dimethyl-2-thienyl intermediate. This can be achieved through the alkylation of thiophene derivatives.

    Introduction of the Aminocarbonyl Group: The aminocarbonyl group is introduced via a reaction with an appropriate amine and a carbonyl source, such as phosgene or carbonyldiimidazole.

    Coupling with Oxopropanoate: The final step involves the coupling of the aminocarbonyl-thienyl intermediate with methyl 3-oxopropanoate under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or LiAlH4 are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amino group, followed by reaction with electrophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters, depending on the electrophile used.

Scientific Research Applications

Methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[3-(aminocarbonyl)-2-thienyl]amino}-3-oxopropanoate: Lacks the dimethyl substitution on the thienyl ring.

    Ethyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate is unique due to the presence of both the dimethyl-substituted thienyl ring and the specific ester group, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

methyl 3-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-5-6(2)18-11(9(5)10(12)16)13-7(14)4-8(15)17-3/h4H2,1-3H3,(H2,12,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGSIZDGZXVKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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